S-4048 Cryo-EM Structure: Validated Inhibitory Mechanism vs. Undefined Binding of Chlorogenic Acid
S-4048 has a structurally validated inhibitory mechanism that differs from the parent compound chlorogenic acid and other G6P T1 inhibitors lacking experimentally determined binding modes. Cryo-EM structures at 3.4 Å resolution reveal that S-4048 binds to human SLC37A4 and sterically occludes the cytoplasmic entry pathway by trapping the transporter in a cytoplasm-facing conformation [1]. This high-resolution structural data (PDB ID: 9W1R) provides atomic-level validation of S-4048's mechanism [2].
| Evidence Dimension | Structural binding mechanism validation |
|---|---|
| Target Compound Data | Cryo-EM structure determined (3.4 Å); binds SLC37A4 cytoplasmic-facing conformation; sterically occludes G6P entry pathway |
| Comparator Or Baseline | Chlorogenic acid: No experimentally determined cryo-EM structure with human SLC37A4; binding mode inferred from docking simulations only |
| Quantified Difference | S-4048: experimentally validated atomic-resolution binding mechanism; Chlorogenic acid: docking score -8.9 (in silico only) [3] |
| Conditions | Cryo-EM of human SLC37A4 protein; PDB ID 9W1R |
Why This Matters
Experimentally validated binding mechanism enables rational experimental design and eliminates uncertainty in interpreting functional assay results.
- [1] Zhou D, et al. Structural basis of G6P/Pi transport and inhibition in SLC37A4. Nat Struct Mol Biol. 2026;33:123-133. View Source
- [2] RCSB PDB. 9W1R: S-4048-bound human SLC37A4 monomer. Deposited 2025-07-26. View Source
- [3] Patil SB, Gadad PC. Chlorogenic Acid, a Potential Glucose-6-Phosphatase Inhibitor: An Approach to Develop a Pre-Clinical Glycogen Storage Disease Type I Model. Indian J Pharm Educ Res. 2024;58(2s):s372-s381. View Source
